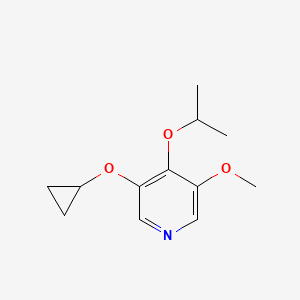![molecular formula C12H9BrN2O3 B14808725 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14808725.png)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Brom-furfural-salicyloylhydrazon is a chemical compound that combines the structural elements of furfural, salicyloyl, and hydrazone. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the bromine atom and the furfural moiety in its structure imparts unique reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Brom-furfural-salicyloylhydrazon typically involves the condensation reaction between 5-bromofurfural and salicyloylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde group of 5-bromofurfural and the hydrazine group of salicyloylhydrazine.
Industrial Production Methods
While specific industrial production methods for 5-Brom-furfural-salicyloylhydrazon are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Brom-furfural-salicyloylhydrazon can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The bromine atom in the furfural moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine or amine derivatives, and various substituted furfural compounds.
Scientific Research Applications
5-Brom-furfural-salicyloylhydrazon has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Brom-furfural-salicyloylhydrazon involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the presence of the bromine atom and the furfural moiety can enhance its reactivity towards biological targets, potentially leading to the inhibition of enzymes or disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A related compound derived from biomass, used as a platform chemical for the synthesis of various value-added products.
5-Bromomethylfurfural (BMF): Another brominated furfural derivative with similar reactivity and applications.
Salicylhydrazide: A compound with a similar hydrazone linkage, used in various organic syntheses and medicinal applications.
Uniqueness
5-Brom-furfural-salicyloylhydrazon is unique due to the combination of the bromine atom, furfural moiety, and salicyloylhydrazone linkage in its structure. This unique combination imparts distinct reactivity and properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9BrN2O3/c13-11-6-5-8(18-11)7-14-15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,15,17)/b14-7+ |
InChI Key |
SSWDWPWUCVZCAP-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
![3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14808655.png)
![2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14808659.png)
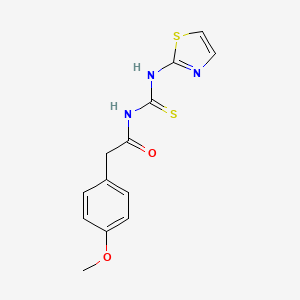

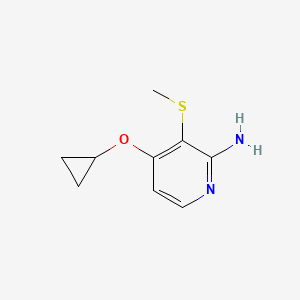
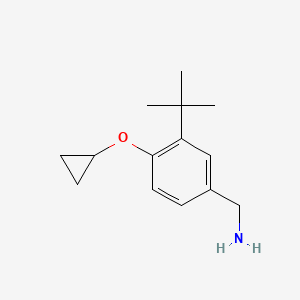
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}pyridin-2-amine](/img/structure/B14808687.png)
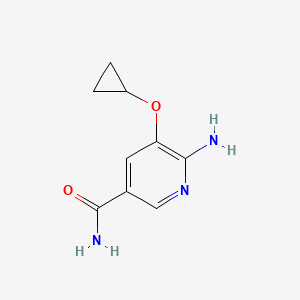
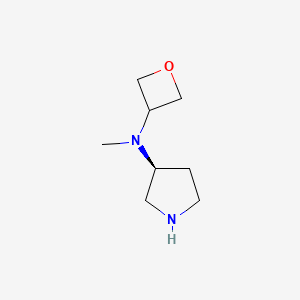

![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)

